molecular formula C14H13BrN2O3S B6126247 N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 118719-16-7

N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide

Numéro de catalogue B6126247
Numéro CAS: 118719-16-7
Poids moléculaire: 369.24 g/mol
Clé InChI: PBEIAQYKTXKQGF-CXUHLZMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide” is a chemical compound. It has a linear formula of C15H13BrN2O2 and a molecular weight of 333.187 . It is a Schiff base, a class of compounds that are readily prepared by the reaction of aldehydes with hydrazine compounds .

A similar compound, N’-(5-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide (H2BMH), and its dioxomolybdenum(VI) complex [MoO2(BMH)(EtOH)] have been synthesized and characterized by elemental analysis, IR spectra, and single crystal X-ray determination .


Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray single crystal structural determination . The structure of the compound is similar to other Schiff bases, which typically have versatile O, N, or S donor atoms .


Chemical Reactions Analysis

The compound has been subjected to light and different pH values, and the pH-dependent species involved in the chemical network have been identified and characterized by NMR and UV-VIS spectroscopy .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.13 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass is 290.98949 g/mol and its monoisotopic mass is 290.98949 g/mol .

Applications De Recherche Scientifique

Cancer Therapy

dCeMM1 has shown potential as a molecular glue degrader, which can induce the degradation of specific proteins involved in cancer progression. By targeting oncogenic transcription factors like NFKB1, dCeMM1 can impair the viability of leukemia cells . This makes it a promising candidate for developing new cancer therapies, particularly for cancers that are resistant to traditional treatments.

Protein Degradation

The compound is instrumental in the field of targeted protein degradation. dCeMM1 can recruit E3 ubiquitin ligases to degrade specific proteins, such as RBM39 and cyclin K . This ability to selectively degrade proteins opens up new avenues for research in protein homeostasis and the development of novel therapeutic strategies for diseases caused by protein dysregulation.

Drug Discovery

dCeMM1 is used in chemoproteomic platforms to discover new molecular glue degraders . These platforms help identify compounds that can induce the degradation of target proteins, which is crucial for developing drugs that can target previously undruggable proteins. This application is particularly valuable in the early stages of drug discovery and development.

Functional Genomics

In functional genomics, dCeMM1 is used to study the role of specific proteins in cellular processes. By inducing the degradation of target proteins, researchers can observe the resulting phenotypic changes and gain insights into the proteins’ functions . This approach is essential for understanding the genetic basis of diseases and identifying potential therapeutic targets.

Chemical Biology

dCeMM1 is a valuable tool in chemical biology for studying protein-protein interactions and the mechanisms of protein degradation . By using dCeMM1 to induce the degradation of specific proteins, researchers can dissect the molecular pathways involved in these processes and develop new strategies for manipulating protein interactions in cells.

Therapeutic Strategy Development

The compound’s ability to degrade specific proteins makes it a key player in developing new therapeutic strategies for diseases that involve protein dysregulation . By targeting proteins that are essential for disease progression, dCeMM1 can help create more effective and targeted treatments for a variety of conditions, including cancer and neurodegenerative diseases.

Propriétés

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(15)4-7-14(11)18/h2-9,17-18H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEIAQYKTXKQGF-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide

CAS RN

118719-16-7
Record name N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.